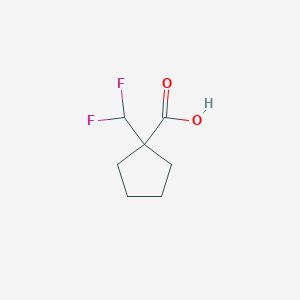

1-(Difluoromethyl)cyclopentane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(difluoromethyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2/c8-5(9)7(6(10)11)3-1-2-4-7/h5H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBQNHZHLRBJIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1783741-84-3 | |

| Record name | 1-(difluoromethyl)cyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological & Application

Application Note: 1-(Difluoromethyl)cyclopentane-1-carboxylic acid as a Next-Generation Medicinal Chemistry Building Block

Prepared by: Senior Application Scientist, Medicinal Chemistry & Early-Stage Drug Discovery Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The transition from flat,

Strategic Rationale & Structural Deconstruction

In my experience designing screening libraries, the choice of fluorinated motifs dictates the downstream success of the lead optimization phase. While the trifluoromethyl (

The

When this group is anchored to a cyclopentane ring with a carboxylic acid handle, the resulting building block provides three distinct advantages:

-

Conformational Rigidity: The cyclopentane ring restricts the rotational degrees of freedom, locking the

group in a defined spatial vector. -

High

Fraction: The -

Versatile Synthetic Handle: The carboxylic acid allows for rapid diversification via amide couplings, esterifications, or decarboxylative cross-couplings.

Structural deconstruction of the building block and its functional advantages.

Physicochemical Profiling

A common pitfall when working with

This altered acidity fundamentally changes the reactivity profile: the acid is easier to deprotonate, but the resulting carboxylate is less nucleophilic. This necessitates the use of highly reactive coupling reagents (e.g., HATU) to force the formation of the active ester.

Table 1: Comparative Physicochemical Properties

| Property | Cyclopentanecarboxylic Acid | This compound | Rationale for Shift |

| Molecular Weight | 114.14 g/mol | 164.15 g/mol | Addition of the |

| Estimated | ~4.9 | ~3.5 | Strong inductive electron-withdrawing effect of |

| Lipophilicity (LogP) | ~1.5 | ~2.1 | |

| Steric Environment | Secondary | Quaternary | Formation of a highly hindered neopentyl-like center, requiring optimized coupling conditions. |

Validated Experimental Protocols

To maximize the utility of this building block, I have detailed two self-validating protocols. The first addresses the steric challenges of amide coupling at a quaternary center, and the second leverages the carboxylic acid as a traceless activating group for

Divergent synthetic workflows utilizing the carboxylic acid handle for target generation.

Protocol A: Sterically Hindered Amide Coupling

Causality & Rationale: The

Step-by-Step Methodology:

-

Pre-activation: In an oven-dried vial equipped with a magnetic stir bar, dissolve this compound (1.0 equiv, 0.5 mmol) in anhydrous DMF (0.2 M).

-

Deprotonation: Add

-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). The lowered -

Active Ester Formation: Add HATU (1.2 equiv, 0.6 mmol) in one portion. Stir the mixture at room temperature for exactly 15 minutes. Self-Validation Check: An aliquot quenched in methanol and analyzed via LC-MS should show complete conversion to the methyl ester, confirming active ester formation.

-

Amine Addition: Add the desired primary or secondary amine (1.1 equiv, 0.55 mmol) dropwise. Stir at room temperature for 12–16 hours.

-

Workup: Dilute the reaction with Ethyl Acetate (EtOAc) and quench with water. Separate the layers. Wash the organic layer sequentially with 1M aqueous HCl (to remove excess DIPEA and unreacted amine), saturated aqueous

(to remove HOAt and unreacted acid), and brine. -

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Metallaphotoredox Decarboxylative Cross-Coupling

Causality & Rationale: Carboxylic acids are excellent traceless activating groups. Under dual Ir/Ni photoredox catalysis, the deprotonated carboxylate undergoes single-electron oxidation (SET) by the excited Iridium photocatalyst. Subsequent extrusion of

Step-by-Step Methodology:

-

Catalyst Preparation (Glovebox Required): In a nitrogen-filled glovebox, charge a 2-dram vial with

(5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%), and -

Substrate Addition: Add this compound (1.5 equiv, 0.75 mmol), the target Aryl Bromide (1.0 equiv, 0.5 mmol), and

(2.0 equiv, 1.0 mmol). -

Solvent & Sealing: Add anhydrous, degassed 1,4-dioxane (0.1 M). Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

-

Photochemical Irradiation: Irradiate the vial using a 450 nm blue LED photoreactor for 24 hours. Critical Step: Maintain the reaction temperature at ~25°C using a cooling fan. High-power LEDs generate significant heat, which can cause thermal degradation of the sensitive radical intermediates.

-

Workup & Purification: Dilute the crude mixture with EtOAc and filter through a short pad of Celite to remove the inorganic base and metal catalysts. Concentrate the filtrate and purify the resulting

coupled product via reverse-phase preparative HPLC.

References

Sources

Troubleshooting & Optimization

Preventing defluorination during amide coupling of alpha-fluoro acids

A Guide to Preventing Defluorination and Achieving High Coupling Efficiency

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the amide coupling of α-fluoro carboxylic acids. As Senior Application Scientists, we have compiled this resource based on a synthesis of peer-reviewed literature and field-proven insights to help you navigate the unique challenges posed by these sensitive substrates.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is designed to help you diagnose and solve specific problems you may encounter during your experiments.

Q1: My amide coupling of an α-fluoro acid is resulting in a low yield of the desired product along with several unidentified byproducts. What is the most probable cause?

A low yield in the amide coupling of an α-fluoro acid is often indicative of a competing side reaction, with defluorination being a primary suspect. The α-proton of your fluoro acid is acidic, and its removal by a base can initiate an elimination reaction, leading to the loss of the fluoride ion. This process generates a reactive unsaturated intermediate that can polymerize or react with other nucleophiles in the reaction mixture, resulting in a complex mixture of byproducts and a lower yield of your target amide.

The likely mechanism for base-induced defluorination is an E1cB (Elimination Unimolecular conjugate Base) or a concerted E2 elimination pathway. The presence of a strong base, elevated temperatures, and certain coupling reagents that enhance the acidity of the α-proton can exacerbate this issue.

Q2: I suspect defluorination is the culprit in my reaction. What are the best analytical methods to confirm this and identify the byproducts?

To confirm defluorination, we recommend a combination of ¹⁹F NMR spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) .

-

¹⁹F NMR Spectroscopy: This is the most direct method to monitor the fate of the fluorine atom. The disappearance of the signal corresponding to your starting α-fluoro acid and the absence of a new signal for the α-fluoro amide product are strong indicators of defluorination. You may also observe the appearance of a new signal corresponding to the fluoride ion (F⁻), which will have a chemical shift that is highly dependent on the solvent and counterion.

-

LC-MS Analysis: By comparing the mass of the observed byproducts to the expected mass of the defluorinated product (the corresponding α,β-unsaturated amide), you can gather strong evidence for the elimination reaction. Look for a mass corresponding to [M-HF] where M is the mass of your starting acid or activated intermediate.

Q3: My current coupling protocol using a standard uronium salt like HATU with DIPEA is causing significant defluorination. What adjustments should I make to my protocol?

When a standard protocol with a strong, non-nucleophilic base like Diisopropylethylamine (DIPEA) fails, a stepwise approach to troubleshooting is recommended. The goal is to create a less basic environment while still achieving efficient activation of the carboxylic acid.

Here is a troubleshooting workflow we recommend:

Caption: A stepwise workflow for troubleshooting defluorination in amide coupling.

If modifying the base and standard coupling reagent does not resolve the issue, we strongly recommend moving to the acyl fluoride strategy outlined in Step 3. This has proven to be a robust solution for challenging couplings.[1][2]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the best practices for amide coupling of α-fluoro acids.

FAQ 1: What is the most reliable and broadly applicable method for the amide coupling of α-fluoro acids to prevent defluorination?

The most robust and widely recommended strategy is the in situ formation of an α-fluoroacyl fluoride from the corresponding carboxylic acid, followed by the addition of the amine.[3] This approach is highly effective because the acyl fluoride is a sufficiently reactive intermediate for amidation but is generated under conditions that do not typically promote defluorination. Many modern fluorinating agents are designed to be mild and compatible with a wide range of functional groups.[4][5][6]

FAQ 2: How do I choose the right coupling reagent for my α-fluoro acid?

The choice of coupling reagent is critical. Below is a comparison of common reagent classes and their suitability for this transformation.

| Reagent Class | Examples | Suitability for α-Fluoro Acids | Key Considerations |

| Uronium/Aminium Salts | HATU, HBTU, TBTU | Use with caution | Highly efficient but require a strong, non-nucleophilic base (e.g., DIPEA) which can induce defluorination.[7][8] Consider using a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[9] |

| Phosphonium Salts | PyBOP, PyAOP | Moderate | Generally effective and may be milder than uronium salts. Still requires a base for activation.[7] |

| Carbodiimides | EDC, DIC | Moderate | Often require an additive like HOBt or HOAt to suppress side reactions. The reaction conditions can often be made milder. |

| Phosphonic Anhydrides | T3P® | Good | Can be very effective, especially with pyridine as a mild base, which has been shown to minimize epimerization.[10] |

| Acyl Fluoride Generators | BTFFH, PFP, Deoxo-Fluor, CpFluor | Highly Recommended | These reagents convert the carboxylic acid to an acyl fluoride in situ, which then reacts with the amine. This often avoids the need for a strong organic base during the coupling step.[1][4][5][11] |

FAQ 3: What is the role of the base in these reactions, and how do I select the appropriate one?

The base plays a dual role in many amide coupling reactions: it deprotonates the carboxylic acid to form the more nucleophilic carboxylate, and it neutralizes the acidic byproducts generated during the reaction. For sensitive substrates like α-fluoro acids, the basicity and nucleophilicity of the chosen base are critical factors.

-

Strong, Non-Nucleophilic Bases (e.g., DIPEA, Hunig's base): These are commonly used with uronium and phosphonium salts. However, their strong basicity can be detrimental for α-fluoro acids, promoting defluorination. Use with caution and consider reducing the number of equivalents.

-

Weaker, Non-Nucleophilic Bases (e.g., N-methylmorpholine (NMM), 2,4,6-collidine): These are a better first choice when working with sensitive substrates as they are less likely to cause base-induced side reactions.[9][12]

-

Pyridine: Often used as both a base and a solvent. It is particularly effective when used with T3P® for low-epimerization couplings.[10]

When using the acyl fluoride strategy, a base may still be required in the amidation step to scavenge the HF generated. In such cases, a mild base like pyridine or even the amine substrate itself (if used in excess) can be sufficient.

FAQ 4: What are the recommended reaction conditions (solvent, temperature, concentration) for these couplings?

-

Solvents: Anhydrous polar aprotic solvents are generally the best choice. Dichloromethane (DCM) , N,N-Dimethylformamide (DMF) , and Acetonitrile (ACN) are all commonly used. DMF is excellent for dissolving a wide range of substrates but can be difficult to remove.

-

Temperature: For standard coupling reagents, it is advisable to start at a low temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature. This can help to control the rate of reaction and minimize side reactions. However, for the in situ acyl fluoride approach, particularly with sterically hindered substrates, elevated temperatures (e.g., 80 °C) may be necessary for the final amidation step.[3]

-

Concentration: A concentration of 0.1 M to 0.5 M with respect to the limiting reagent is a good starting point. Higher concentrations can accelerate the reaction rate but may also increase the rate of side reactions.

Recommended Protocol: Amide Coupling via In Situ Acyl Fluoride Generation

This protocol is based on the highly successful method of converting the α-fluoro acid to its acyl fluoride in situ using Pentafluoropyridine (PFP) prior to the addition of the amine.[6][11] This method is advantageous due to the commercial availability and stability of PFP.

Materials:

-

α-Fluoro carboxylic acid (1.0 eq)

-

Pentafluoropyridine (PFP) (1.2 eq)

-

Amine (1.1 eq)

-

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the α-fluoro carboxylic acid (1.0 eq).

-

Solvent Addition: Add the anhydrous solvent (to achieve a concentration of 0.2 M).

-

Acyl Fluoride Formation: Add pentafluoropyridine (1.2 eq) to the solution. Stir the reaction mixture at room temperature for 1-2 hours. You can monitor the formation of the acyl fluoride by ¹⁹F NMR if desired.

-

Amine Addition: Once the acyl fluoride formation is complete, add the amine (1.1 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature. If the reaction is sluggish (as monitored by TLC or LC-MS), the temperature can be gently increased to 40-60 °C. The reaction time can vary from 2 to 24 hours depending on the reactivity of the amine.

-

Work-up:

-

Dilute the reaction mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure α-fluoro amide.

Caption: A general workflow for amide coupling using the in situ acyl fluoride method.

References

-

Cosimi, E., Trapp, N., Ebert, M.-O., & Wennemers, H. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Chemical Communications, 55(10), 1339-1342. [Link]

-

De Santis, G., Maranzana, A., Lauria, F., Spennacchio, M., Andresini, M., Purgatorio, R., Colella, M., Luisi, R., & Degennaro, L. (2025). Tunable Preparation of α-Aminoacyl Fluorides and α-Fluoroamides via Base-Induced Cascade Multiple-Cleavage Processes from Bromodifluorohydrin Reagents and Amines. Advanced Synthesis & Catalysis. [Link]

-

Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. [Link]

-

Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435. [Link]

-

De Santis, G., Maranzana, A., Lauria, F., Spennacchio, M., Andresini, M., Purgatorio, R., Colella, M., Luisi, R., & Degennaro, L. (2025). Tunable Preparation of α‐Aminoacyl Fluorides and α‐Fluoroamides via Base‐Induced Cascade Multiple‐Cleavage Processes from Bromodifluorohydrin Reagents and Amines. Advanced Synthesis & Catalysis. [Link]

-

O'Neill, J. C., et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters, 23(15), 5896–5900. [Link]

-

Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

-

Various Authors. (2023). Unlocking the Power of Acyl Fluorides: A Comprehensive Guide to Synthesis and Properties. Chemistry – A European Journal. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of acyl fluorides. Organic Chemistry Portal. [Link]

-

Due-Hansen, M. E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

-

Wang, X., et al. (2021). Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. Organic Letters, 23(5), 1764–1768. [Link]

-

O'Neill, J. C., et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). ACS Publications. [Link]

-

O'Hagan, D. (2005). Room-Temperature Catalytic Hydrodefluorination of C(sp3)−F Bonds. ACS Publications. [Link]

-

Dunetz, J. R., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(28), 2749-2752. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Organic Chemistry Portal. [Link]

-

Sharma, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(2), 639-652. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

Handa, S., et al. (2022). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. Organic Letters, 24(43), 7959-7964. [Link]

-

Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. [Link]

-

Love, J. B., et al. (2022). Room Temperature Defluorination of Poly(tetrafluoro)ethylene by a Magnesium Reagent. ChemRxiv. [Link]

-

Hierso, J.-C., et al. (2024). Direct Defluorination and Amination of Polytetrafluoroethylene and Other Fluoropolymers by Lithium Alkylamides. MDPI. [Link]

-

Hu, X., et al. (2025). β-Acyloxyl alkenyl amide synthesis via multiple defluorination: α-Trifluoromethyl ketone–amine as synergystic peptide coupling reagent. Science Advances, 11(43). [Link]

-

Studer, A., et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters, 22(7), 2827–2831. [Link]

-

Reddit. (2022). amide coupling help. r/Chempros. [Link]

-

Cobb, S. L. (2011). α-fluoroamides in biotransformations. Durham e-Theses. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Weaver, J. D., et al. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2915-2921. [Link]

-

Rozen, S. (2025). Fluorination of α,β-unsaturated carbonyl compounds using elemental fluorine. ResearchGate. [Link]

-

Carpino, L. A., & El-Faham, A. (2025). Amide bond formation using amino acid fluorides. ResearchGate. [Link]

-

Weaver, J. D., et al. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. University of Brighton Research Portal. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of fluoroketones and fluoroaldehydes. Organic Chemistry Portal. [Link]

Sources

- 1. blogs.rsc.org [blogs.rsc.org]

- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Acyl fluoride synthesis by fluorination [organic-chemistry.org]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. peptide.com [peptide.com]

- 8. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 9. bachem.com [bachem.com]

- 10. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

Technical Support Center: Purification of Volatile Fluorinated Cyclopentane Derivatives

Welcome to the technical support center for the purification of volatile fluorinated cyclopentane derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these specialized compounds. The high volatility, unique polarity, and potential for azeotrope formation demand carefully considered strategies. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to ensure the successful isolation of your target molecules with high purity.

Section 1: Choosing Your Purification Strategy

The selection of an appropriate purification method is the most critical step for success. The high volatility and thermal sensitivity of many organic compounds necessitate careful consideration.[1][2] This decision is primarily driven by the scale of your experiment, the boiling points of the components in your mixture, and the required final purity.

The diagram below outlines a logical workflow for selecting the optimal purification technique.

Caption: Decision workflow for selecting a purification method.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the purification of volatile fluorinated cyclopentane derivatives in a question-and-answer format.

Question 1: My fractional distillation is yielding fractions with poor separation between my product and a closely-boiling impurity. What's going wrong?

Answer: This is a common challenge, especially when dealing with isomers or compounds with similar polarities. The root cause is insufficient separation efficiency in the distillation column.[3]

-

Possible Cause 1: Insufficient Column Efficiency. The number of theoretical plates in your column is inadequate for the separation. Each "plate" represents a single vaporization-condensation cycle, and more plates are needed for compounds with close boiling points.[4]

-

Troubleshooting:

-

Increase Surface Area: Repack the column with a higher surface area material, such as structured packing or steel wool, to increase the number of theoretical plates.[3]

-

Increase Column Length: Use a longer distillation column. This directly increases the number of theoretical plates available for separation.

-

Insulate the Column: Wrap the column with glass wool or aluminum foil to minimize heat loss.[3] This ensures that the temperature gradient within the column is maintained primarily by the vapor-liquid equilibrium, rather than external cooling, which is essential for an efficient separation.

-

-

-

Possible Cause 2: Distillation Rate is Too High. Heating the distillation pot too aggressively causes the vapor to ascend the column too quickly, preventing proper equilibrium between the liquid and vapor phases on each theoretical plate.

-

Troubleshooting:

-

Reduce Heat Input: Lower the temperature of the heating mantle. A good rule of thumb is a distillation rate of 1-2 drops per second at the collection adapter.

-

Adjust Reflux Ratio: If using a distillation head with reflux control, increase the reflux ratio (the ratio of condensate returned to the column versus condensate collected). This increases the number of equilibrium cycles, enhancing separation at the cost of a slower process.

-

-

-

Possible Cause 3: Formation of an Azeotrope. Fluorinated compounds can sometimes form azeotropes (mixtures that boil at a constant temperature) with impurities or residual solvents.

-

Troubleshooting:

-

Change Pressure: Perform the distillation under vacuum. Azeotropic compositions are often pressure-dependent, and changing the pressure may break the azeotrope.

-

Consider Alternative Techniques: If an azeotrope is confirmed, fractional distillation will not work. Preparative Gas Chromatography (Prep GC) is the ideal alternative as it separates components based on their partitioning between a mobile gas phase and a stationary liquid phase, a different principle than boiling point.[5][6]

-

-

Question 2: I'm experiencing low recovery of my product after purification by Preparative GC. Where is my compound going?

Answer: Low recovery in Prep GC is typically due to issues with trapping the compound after it elutes from the column or decomposition during the process.[7]

-

Possible Cause 1: Inefficient Trapping. The high volatility of your compound means it may not condense efficiently in the collection trap.

-

Troubleshooting:

-

Improve Cooling: Ensure your collection trap is adequately cooled. A dry ice/acetone bath (-78°C) or liquid nitrogen (-196°C) is often necessary for highly volatile compounds.[7][8]

-

Use a Sorbent Trap: For extremely volatile compounds, a short column packed with an adsorbent (like a piece of a megabore capillary column) can be used as a trap at ambient or sub-ambient temperatures.[7] The compound is later recovered by washing the trap with a small amount of solvent.

-

Check Flow Rates: Ensure the carrier gas flow rate is not excessively high, as this can reduce the residence time in the trap, preventing efficient condensation.

-

-

-

Possible Cause 2: Thermal Decomposition. The high temperatures of the GC injector or column can cause decomposition of thermally sensitive molecules.

-

Troubleshooting:

-

Lower Injector Temperature: Reduce the injector temperature to the lowest point that still allows for complete and rapid volatilization of your sample.

-

Optimize Temperature Program: Use a temperature ramp program for the column oven that starts at a lower temperature and heats at a controlled rate. This can prevent exposing the compound to unnecessarily high temperatures.

-

Check for Active Sites: Ensure the GC liner and column are well-deactivated. Active sites (exposed silanol groups) can catalyze decomposition. Using a fresh, high-quality liner and column is recommended.

-

-

Caption: Troubleshooting workflow for low product recovery.

Question 3: My final product is contaminated with water. How can I effectively dry volatile fluorinated compounds?

Answer: Water can be a persistent impurity. Due to the low polarity of many fluorinated compounds, standard drying agents must be chosen carefully.

-

Recommended Method: Use of Molecular Sieves.

-

Rationale: 3Å or 4Å molecular sieves are highly effective and generally inert.[9] They trap water molecules within their porous structure without chemically reacting with the product.

-

Protocol: Before use, activate the molecular sieves by heating them in a laboratory oven at >300°C for at least 24 hours under vacuum or an inert gas stream to remove any adsorbed water.[9] Allow them to cool in a desiccator. Add the activated sieves to your liquid product and let it stand for several hours under an inert atmosphere (e.g., nitrogen or argon) before filtering or distilling.

-

-

Avoid Reactive Drying Agents:

-

Caution: Do not use highly reactive drying agents like sodium metal, calcium hydride, or lithium aluminum hydride. While effective for some solvents, they can react unpredictably with functionalized fluorinated compounds.

-

Alternative: Anhydrous magnesium sulfate or calcium sulfate can be used but may be less efficient than molecular sieves for achieving very low water content.

-

| Drying Agent | Suitability for Fluorinated Compounds | Comments |

| 3Å/4Å Molecular Sieves | Excellent | Must be activated before use. Inert and high capacity.[9] |

| Anhydrous MgSO₄ | Good | Faster than sieves but may not achieve as low a final water content. |

| Anhydrous CaSO₄ (Drierite) | Moderate | Lower capacity; good for pre-drying or less stringent requirements. |

| Sodium Metal / Metal Hydrides | Not Recommended | High reactivity poses a safety risk with functionalized molecules. |

| Phosphorus Pentoxide (P₂O₅) | Not Recommended | Extremely reactive and can form a passivating layer of phosphoric acid.[10] |

Table 1: Common Drying Agents for Volatile Fluorinated Compounds.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling volatile fluorinated cyclopentanes?

A: The primary hazards are related to their volatility and potential for inhalation, as well as flammability. Always handle these compounds in a well-ventilated chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[13] Since they are volatile and often flammable, ensure there are no nearby ignition sources.[14][15] Review the Safety Data Sheet (SDS) for your specific compound before beginning work.

Q2: How can I remove acidic impurities like hydrogen fluoride (HF) from my product?

A: Acidic impurities can often be removed with an aqueous work-up. A dilute, weak base is preferred to avoid potential reactions with the desired product.

-

Procedure:

-

Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).

-

Transfer the solution to a separatory funnel and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate will neutralize the acid, forming CO₂ gas (vent the funnel frequently!).

-

Wash with deionized water, followed by a brine (saturated NaCl) wash to aid in breaking emulsions and removing bulk water.

-

Separate the organic layer, dry it thoroughly with an appropriate drying agent (see Table 1), and remove the solvent. The product can then be further purified by distillation or chromatography.

-

Q3: How do I confirm the purity of my final product?

A: A combination of analytical techniques is recommended for a comprehensive purity assessment.

-

Gas Chromatography (GC): An analytical GC equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the best method for assessing the purity of volatile compounds.[6] A single, sharp peak on the chromatogram is indicative of high purity. The area percentage of the peak provides a quantitative estimate of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are essential for confirming the structure of your compound and identifying any impurities that contain these nuclei. The absence of unexpected signals in the spectra is a strong indicator of purity.

Section 4: Standard Operating Procedures (SOPs)

SOP 1: Fractional Distillation of a Volatile Fluorinated Cyclopentane Derivative

-

Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or packed with steel wool) in a chemical fume hood. Ensure all glass joints are properly sealed.

-

Charging the Flask: Charge the distillation flask with the crude material and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

-

Heating: Begin heating the flask gently using a heating mantle.

-

Equilibration: As the liquid begins to boil, observe the condensation ring rising slowly up the column. Allow the system to equilibrate under total reflux for 15-30 minutes before collecting any distillate. This ensures the column's separation efficiency is maximized.

-

Collection: Collect the distillate at a slow, steady rate (1-2 drops per second). Monitor the temperature at the distillation head. A stable temperature reading indicates a pure fraction is being collected.

-

Fraction Cuts: Collect separate fractions. A small forerun (the first few milliliters) should be collected and discarded. Collect the main fraction while the head temperature remains constant. If the temperature rises, it indicates a higher-boiling impurity is beginning to distill; change the receiving flask to collect this as a separate fraction.

-

Shutdown: Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and overheating. Allow the apparatus to cool completely before disassembly.

SOP 2: Preparative Gas Chromatography (Prep GC) for High-Purity Isolation

-

System Preparation: Install an appropriate column (chosen based on analytical GC screening). Set the injector, oven, and detector temperatures. The injector temperature should be high enough to vaporize the sample but low enough to prevent decomposition.

-

Trap Preparation: Prepare the collection trap by cleaning and drying it thoroughly. Position it at the detector outlet.

-

Cooling: Begin cooling the trap with liquid nitrogen or a dry ice/acetone slurry several minutes before injection.

-

Injection: Inject a small, optimized volume of the sample onto the column. Overloading the column will lead to poor separation.

-

Collection: Monitor the chromatogram. Just before the peak of interest begins to elute, ensure the collection trap is in place. Collect the peak until the signal returns to baseline.

-

Recovery: Once collection is complete, remove the trap and cap it immediately to prevent the volatile product from escaping. Allow the trap to slowly warm to room temperature (or a suitable temperature where the product is liquid but not excessively volatile). Recover the product using a syringe or by washing the trap with a minimal amount of a volatile solvent.

Section 5: Data Tables

| Technique | Typical Scale | Purity Achievable | Throughput | Key Advantage | Key Disadvantage |

| Fractional Distillation | > 1 g | 95-99% | High | Cost-effective for large quantities.[4] | Not suitable for azeotropes or close-boiling mixtures. |

| Preparative GC | < 5 g | > 99.5% | Low | Excellent for high-purity isolation of complex mixtures.[5] | Low capacity, expensive, and potential for thermal decomposition.[5][7] |

| Aqueous Wash | Any | N/A (Pre-purification) | High | Effectively removes ionic/acidic/basic impurities. | Requires a subsequent drying and purification step. |

Table 2: Comparison of Primary Purification Techniques.

Section 6: References

-

Balchem. (2015). SAFETY DATA SHEET cyclopentane.

-

Benchchem. (2025). Technical Support Center: Purification of Fluorine Dioxide (O₂F₂) Gas.

-

Apollo Scientific. (2023). Perfluorocyclopentane Safety Data Sheet.

-

Inventec Performance Chemicals. Drying Solvent Solutions.

-

EMD Millipore. Dry and safe - Drying agents from EMD Millipore.

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Cyclopentane.

-

International Labour Organization. (2021). International Chemical Safety Cards (ICSC) 0353 - CYCLOPENTANE.

-

Loba Chemie. (2023). Cyclopentane - SAFETY DATA SHEET.

-

MDPI. (2025). Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics.

-

PubMed. (2023). [Progress in the application of preparative gas chromatography in separating volatile compounds].

-

Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.

-

ACS Publications. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.

-

University of Rochester, Department of Chemistry. Purification: About.

-

Schal Lab, Springer. (2008). A Simple, Convenient, and Efficient Preparative GC System that Uses a Short Megabore Capillary Column as a Trap.

-

Unacademy. A Short Note On Purification Of Organic Compounds.

-

Sciencing. (2022). How To Improve Fractional Distillation.

-

ACS Publications. (1955). Detection, Estimation, and Removal of Impurities in Fluorocarbon Liquids.

-

Tech Science. (2023). Gas Chromatography (GC): Separating Volatile Compounds with High Precision.

-

MDPI. (2022). How to Clean and Safely Remove HF from Acid Digestion Solutions for Ultra-Trace Analysis.

-

Wikipedia. (2023). Organofluorine chemistry.

-

Google Patents. (2016). Method for removing fluorine from fluorine-containing exhaust gases.

Sources

- 1. Purification [chem.rochester.edu]

- 2. A Short Note On Purification Of Organic Compounds [unacademy.com]

- 3. sciencing.com [sciencing.com]

- 4. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]

- 5. [Progress in the application of preparative gas chromatography in separating volatile compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]

- 7. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 利用できないコンテンツ [sigmaaldrich.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. nj.gov [nj.gov]

- 13. balchem.com [balchem.com]

- 14. ICSC 0353 - CYCLOPENTANE [chemicalsafety.ilo.org]

- 15. pentachemicals.eu [pentachemicals.eu]

Validation & Comparative

1-(Difluoromethyl)cyclopentane-1-carboxylic Acid: Analytical & Bioisosteric Comparison Guide

The following guide provides an in-depth technical analysis of 1-(Difluoromethyl)cyclopentane-1-carboxylic acid , focusing on its 19F NMR spectral signature , synthesis, and utility as a bioisostere in drug design.

Executive Summary

The

This guide characterizes the 19F NMR chemical shift of this compound (CAS: 1783741-84-3 ), distinguishing it from common fluorinated impurities and analogs.

19F NMR Technical Profile

The identification of this molecule relies on the distinct spectral window of the aliphatic difluoromethyl group attached to a quaternary carbon.

Primary Spectral Signature

| Parameter | Value / Range | Structural Driver |

| Chemical Shift ( | -122 to -130 ppm | Shielding by the sp³ quaternary center and aliphatic ring. |

| Multiplicity | Doublet (d) | Coupling to the single geminal proton ( |

| Coupling Constant ( | 54 – 56 Hz | Characteristic geminal H-F coupling magnitude. |

| Decoupled Signal ( | Singlet (s) | Collapse of the doublet upon proton decoupling. |

Note: The exact shift varies slightly with solvent polarity (e.g.,

Comparative Spectral Analysis

To validate the product, compare the observed signal against these common alternatives/impurities:

| Moiety | Typical | Multiplicity | Distinction |

| Target: | -125 | Doublet | Diagnostic |

| Trifluoromethyl ( | -60 to -80 | Singlet | Far downfield; no H-coupling. |

| Aromatic | -110 to -115 | Doublet | Deshielded by aromatic ring current. |

| Difluoroacetate ( | -127 | Doublet | Similar shift, but distinct chemical connectivity (ester vs. alkyl). |

| Monofluoromethyl ( | -200 to -230 | Triplet ( | Far upfield; different splitting pattern. |

Bioisosteric Performance & Properties

The 1-(difluoromethyl)cyclopentane scaffold offers a unique balance of physicochemical properties compared to the parent cyclopentanecarboxylic acid.

Key Performance Metrics

-

Acidity Modulation (

):-

The electron-withdrawing nature of fluorine (inductive effect,

) lowers the -

Impact: Improves solubility at physiological pH but may alter permeability.

-

-

Lipophilicity (

):-

The

group is more lipophilic than -

Impact: Increases membrane permeability and blood-brain barrier (BBB) penetration.

-

-

Hydrogen Bonding:

-

The

proton acts as a weak hydrogen bond donor (lipophilic H-bond donor), unlike the

-

Property Radar: Bioisosteric Impact

Figure 1: Impact of the difluoromethyl group on the physicochemical profile of the cyclopentane scaffold.

Synthesis & Experimental Protocol

The synthesis of this building block typically follows a "Deoxo-Fluor" or DAST-mediated fluorination of the corresponding aldehyde.

Validated Synthetic Workflow

-

Precursor: Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate.

-

Oxidation: Swern oxidation to the aldehyde.

-

Fluorination: Treatment with Deoxo-Fluor (or DAST) to convert

to -

Hydrolysis: Saponification of the ethyl ester to the free acid.

Step-by-Step Characterization Protocol

Objective: Confirm identity and purity of this compound.

-

Sample Preparation:

-

Dissolve ~10 mg of sample in 0.6 mL

(contains TMS). -

Optional: Add

-trifluorotoluene (

-

-

Acquisition Parameters (19F NMR):

-

Frequency: 376 MHz (or 470 MHz on a 500 MHz magnet).

-

Spectral Width: 200 ppm (cover -50 to -250 ppm).

-

Scans: 16 – 64 (Fluorine has high sensitivity).

-

Pulse Sequence: Standard zg (coupled) and zgpg (proton-decoupled).

-

-

Data Processing:

-

Reference spectrum: Calibrate

to 0.0 ppm (or use internal standard). -

Verify Signal: Look for the doublet at -125 ppm .

-

Measure

: Calculate the distance between the two peaks in Hz. It must be ~55 Hz . If it is < 20 Hz or > 100 Hz, the structure is incorrect.

-

Synthesis Pathway Diagram

Figure 2: Validated synthetic route for the generation of the target acid from the hydroxymethyl precursor.[1]

References

-

Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of

-(Fluoromethyl)- and- Context: Primary reference for the synthesis and properties of the cycloalkane analogs (cyclobutane/cyclopentane series).

-

Hu, J., & Ni, C. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Journal of Fluorine Chemistry.

- Context: Provides comparative 19F NMR shifts for various difluoromethyl moieties (-90 to -100 ppm range for heteroatom-

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.

- Context: Authoritative guide on the bioisosteric properties (H-bonding, lipophilicity) of the group.

-

Fluorochem Ltd. Product Analysis: this compound (CAS 1783741-84-3).[2][3][4]

- Context: Commercial availability and physical property verific

Sources

- 1. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 2. CAS:1447944-38-8, 1-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid-毕得医药 [bidepharm.com]

- 3. 1783741-84-3|this compound|BLD Pharm [bldpharm.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

A Comparative Guide to 1-(Difluoromethyl)- vs. 1-(Trifluoromethyl)cyclopentane-1-carboxylic Acid for Drug Discovery

For researchers, scientists, and professionals in drug development, the judicious selection of molecular building blocks is paramount to successful lead optimization. The strategic incorporation of fluorine is a well-established method to enhance the pharmacokinetic and physicochemical properties of drug candidates. This guide provides an in-depth comparison of two closely related fluorinated building blocks: 1-(difluoromethyl)cyclopentane-1-carboxylic acid and 1-(trifluoromethyl)cyclopentane-1-carboxylic acid. While direct head-to-head experimental data for these specific cyclopentane derivatives is not extensively available in the public domain, this guide synthesizes known physicochemical principles and data from analogous structures to provide a robust comparative analysis.

Introduction: The Role of Fluorine in Modulating Molecular Properties

The substitution of hydrogen with fluorine in a drug candidate can profoundly alter its metabolic stability, acidity (pKa), and lipophilicity (LogP), all of which are critical determinants of a drug's overall performance. The trifluoromethyl (-CF3) group is a very common substituent in medicinal chemistry, valued for its ability to increase metabolic stability and lipophilicity.[1] In contrast, the difluoromethyl (-CHF2) group has emerged as a unique bioisostere, offering a more nuanced modulation of these properties and, notably, the capacity to act as a hydrogen bond donor.[2][3] This guide will explore the practical implications of choosing between these two moieties on a cyclopentanecarboxylic acid scaffold.

Physicochemical Properties: A Tale of Two Fluorinated Groups

The seemingly subtle difference between a -CHF2 and a -CF3 group translates into significant changes in key molecular properties. The following table summarizes a comparison of the expected and reported physicochemical properties of the two title compounds.

| Property | This compound | 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid | Causality of the Difference |

| Molecular Weight | 164.15 g/mol | 182.14 g/mol [4] | The additional fluorine atom in the trifluoromethyl group results in a higher molecular weight. |

| Predicted LogP | 1.88[5] | 2.3[4] | The trifluoromethyl group is inherently more lipophilic than the difluoromethyl group, leading to a higher LogP value.[2] |

| Predicted pKa | More Basic | More Acidic | The strong electron-withdrawing effect of the three fluorine atoms in the -CF3 group is more pronounced than that of the two fluorine atoms in the -CHF2 group, leading to greater stabilization of the carboxylate anion and thus a lower pKa (stronger acid). |

| Hydrogen Bonding | Potential H-bond donor[3] | No H-bond donor capacity | The C-H bond in the difluoromethyl group is polarized by the adjacent fluorine atoms, allowing it to act as a weak hydrogen bond donor.[3] |

Experimental Protocols for Property Determination

To empower researchers to validate these properties for their specific applications, the following section outlines standardized experimental protocols.

Determination of pKa by Potentiometric Titration

The acidity of a carboxylic acid is a critical parameter influencing its absorption and distribution. A standard method for pKa determination is potentiometric titration.[6][7]

Protocol:

-

Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of the carboxylic acid in a known volume of a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility). The final concentration should be around 1-10 mM.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a thermostatted vessel with a magnetic stirrer and immerse the pH electrode.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Caption: Workflow for pKa determination by potentiometric titration.

Determination of LogP by RP-HPLC

Lipophilicity, often expressed as LogP, is a key factor in membrane permeability and overall pharmacokinetics. A common and efficient method for its determination is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][8]

Protocol:

-

Preparation of Standards: Prepare solutions of a series of reference compounds with known LogP values in a suitable solvent.

-

HPLC System Setup: Use a C18 reverse-phase column. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Calibration Curve: Inject the reference compounds and record their retention times (t_R). Calculate the capacity factor (k') for each standard. Plot log(k') versus the known LogP values to generate a calibration curve.

-

Sample Analysis: Inject the test compound (either the difluoromethyl or trifluoromethyl derivative) under the identical HPLC conditions and determine its retention time.

-

LogP Calculation: Calculate the log(k') for the test compound and use the calibration curve to determine its LogP value.

Sources

- 1. mercell.com [mercell.com]

- 2. mttlab.eu [mttlab.eu]

- 3. protocols.io [protocols.io]

- 4. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. researchgate.net [researchgate.net]

- 6. web.mit.edu [web.mit.edu]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. archive.hshsl.umaryland.edu [archive.hshsl.umaryland.edu]

X-ray crystallography of alpha-difluoromethyl carboxylic acid salts

An Investigator's Guide to the Solid-State Architecture of α-Difluoromethyl Carboxylic Acid Salts

Foreword: The Subtle Power of the Difluoromethyl Group

In the landscape of modern drug development, the strategic incorporation of fluorine has become a cornerstone of rational molecular design. Among the repertoire of fluorinated motifs, the α-difluoromethyl group (-CHF₂) holds a place of particular distinction. It is often employed as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, capable of enhancing metabolic stability and modulating lipophilicity.[1][2] What makes this group especially fascinating from a structural science perspective is its capacity to act as a hydrogen bond donor through its polarized C-H bond.[3][4][5] This unique characteristic introduces a layer of complexity and opportunity in controlling the solid-state properties of active pharmaceutical ingredients (APIs).

This guide is intended for researchers, medicinal chemists, and drug development professionals who seek to understand and control the crystalline forms of α-difluoromethyl carboxylic acid salts. We will move beyond simple protocols to explore the causal relationships between molecular structure, intermolecular forces, and the resulting crystal lattice. Our objective is to provide not just a methodology, but a framework for thinking about the crystallization of these unique and challenging molecules.

The Imperative of Three-Dimensional Structure: The Role of Single-Crystal X-ray Diffraction (SCXRD)

While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide invaluable information about molecular connectivity and composition, they offer only indirect structural insights.[3] Single-Crystal X-ray Diffraction (SCXRD) remains the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6] For drug development, this is not merely an academic exercise. An unambiguous crystal structure provides critical data on:

-

Absolute Configuration: Essential for chiral drug candidates.

-

Molecular Conformation: Revealing the lowest-energy shape of the molecule in the solid state.

-

Intermolecular Interactions: Mapping the network of hydrogen bonds, ionic interactions, and van der Waals forces that dictate crystal packing, which in turn influences physical properties like solubility, stability, and dissolution rate.[7]

For α-difluoromethyl carboxylic acid salts, SCXRD is the only method that can definitively map the interplay between the strong ionic and hydrogen-bonding interactions of the carboxylate group and the more subtle, directional C-H···O hydrogen bonds offered by the difluoromethyl moiety.[3]

Strategies for Crystal Growth: A Comparative Analysis

The primary bottleneck in any crystallographic study is obtaining a single crystal of sufficient size and quality. The process is a carefully controlled exercise in inducing supersaturation. The choice of method is critical and often empirical, but an understanding of the underlying principles can guide the experimental design. A minimum purity of 80-90% is highly recommended before attempting to grow crystals for SCXRD.

Common Crystallization Methodologies

| Method | Principle & Mechanism | Advantages | Disadvantages | Best Suited For |

| Slow Evaporation | The concentration of the solute is gradually increased by the slow removal of solvent, leading to supersaturation, nucleation, and crystal growth. The rate is controlled by limiting the surface area for evaporation (e.g., covering a vial with parafilm pierced by a needle). | Simple setup; requires minimal specialized equipment. | Often leads to rapid crystallization at the end, potentially yielding lower quality or twinned crystals. Difficult to control precisely. | Thermally stable compounds with moderate solubility; initial screening. |

| Vapor Diffusion | A solution of the compound is placed in a small, open vial, which is then sealed inside a larger chamber containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Excellent for milligram quantities; provides slow, controlled crystal growth, often yielding high-quality crystals. Highly reproducible. | Requires a pair of miscible solvents with different volatilities and solubilities for the compound. | The preferred method for challenging compounds or when material is scarce. |

| Liquid-Liquid Diffusion (Layering) | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs slowly at the interface between the two liquids as they diffuse into one another. | Gentle method that can produce high-quality crystals. | Can be technically challenging to set up without disturbing the interface. Requires careful selection of solvents based on density. | Compounds that are sensitive to temperature or rapid changes in concentration. |

| Controlled Cooling (Thermal Control) | A saturated solution is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization. | Highly controllable and can be automated. Effective for compounds whose solubility is highly temperature-dependent. | Requires precise temperature control equipment. Risk of oiling out if cooled too quickly. | Screening for polymorphs; compounds with a steep solubility curve. |

Causality in Method Selection for α-Difluoromethyl Carboxylic Acid Salts

The presence of both a highly polar, ionic carboxylate group and the moderately polar, hydrogen-bond-donating difluoromethyl group makes solvent selection paramount.

-

Expertise-Driven Insight: The goal is to find a solvent system where the molecule is near saturation. For salts, this often involves polar solvents like water, ethanol, methanol, or acetonitrile. The key challenge is to prevent "crashing out" or rapid precipitation. This is why Vapor Diffusion is often the most successful technique. It allows for the slow introduction of an anti-solvent (e.g., diethyl ether, ethyl acetate, or a non-polar solvent like heptane) into a polar solution (e.g., methanol or acetonitrile), gently pushing the system towards supersaturation. This slow approach is crucial for allowing the molecules to organize into a well-ordered lattice, satisfying the complex network of both strong ionic bonds and weaker C-F₂H···O interactions.

Experimental Workflow and Protocols

The journey from a purified powder to a refined crystal structure follows a well-defined path. Understanding this workflow is essential for planning experiments and troubleshooting issues.

General SCXRD Workflow Diagram

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Protocol: Crystallization by Vapor Diffusion

This protocol describes a standard setup for screening crystallization conditions for an α-difluoromethyl carboxylic acid salt.

Materials:

-

Purified compound (5-10 mg)

-

Small inner vials (e.g., 0.5-1.0 mL glass vials)

-

Larger outer vials or jars with tight-sealing caps (e.g., 20 mL scintillation vials)

-

A selection of high-purity solvents (e.g., methanol, ethanol, acetonitrile, water)

-

A selection of high-purity anti-solvents (e.g., diethyl ether, ethyl acetate, toluene, heptane)

-

Syringe filters (0.22 µm)

Procedure:

-

Solution Preparation: Prepare a concentrated solution of your compound. In a clean inner vial, dissolve 5-10 mg of the salt in the minimum amount of a suitable solvent (e.g., methanol) required for complete dissolution. This should be a nearly saturated solution.

-

Filtration (Self-Validation Step): Filter the solution through a 0.22 µm syringe filter into a new, clean inner vial. Causality: This step is critical as it removes microscopic dust or particulate matter that could act as unwanted nucleation sites, leading to a shower of tiny, unusable crystals instead of a few large, high-quality ones.

-

System Assembly: Add approximately 1-2 mL of a volatile anti-solvent (e.g., diethyl ether) to the larger outer vial.

-

Incubation: Carefully place the open inner vial containing your compound solution inside the outer vial. Ensure the inner vial stands upright and does not touch the anti-solvent.

-

Sealing: Tightly seal the outer vial. This creates a closed system where the anti-solvent vapor can slowly diffuse into the inner vial's solution.

-

Observation: Place the sealed setup in a vibration-free location at a constant temperature. Monitor periodically for crystal growth over several days to weeks without disturbing the setup.

Data Interpretation: A Case Study

While crystallographic data for simple α-difluoromethyl carboxylic acid salts is not abundant in the public literature, we can analyze related structures to understand the expected outcomes. The potassium salt of (difluoromethanesulfonyl)(trifluoromethanesulfonyl)imide (KDFTFSI) provides an excellent proxy, as it is a potassium salt containing the -SO₂CF₂H group, an analogue to the target carboxylate class.[8]

Table 1: Representative Crystallographic Data

| Parameter | KDFTFSI[8] | Notes & Expected Observations for Carboxylate Salts |

| Chemical Formula | C₂F₅HKNO₄S₂ | For a salt like sodium 2,2-difluoropropanoate: C₃H₃F₂NaO₂ |

| Crystal System | Orthorhombic | The crystal system (e.g., monoclinic, orthorhombic) depends on the symmetry of the packing and can vary widely. |

| Space Group | Pbcn | The space group describes the symmetry elements within the unit cell. This is a key output of the analysis. |

| Unit Cell: a (Å) | 10.15 | Unit cell dimensions define the size and shape of the repeating lattice unit. |

| Unit Cell: b (Å) | 10.96 | |

| Unit Cell: c (Å) | 15.65 | |

| Unit Cell: α, β, γ (°) | 90, 90, 90 | |

| Key Interactions | K⁺···O (ionic) | The primary interaction will be the strong ionic bond between the cation (e.g., Na⁺, K⁺) and the carboxylate anion. SCXRD will precisely measure these distances. |

| C-H···O (H-bond) | The defining secondary interaction. SCXRD will reveal the geometry (distance and angle) of the hydrogen bond between the difluoromethyl proton and a nearby oxygen atom (from a neighboring carboxylate or water molecule), confirming its role in the crystal packing. |

Comparison with Alternative Analytical Techniques

No single technique tells the whole story. SCXRD is unparalleled for solid-state structure, but other methods are essential for comprehensive characterization.

Table 2: Comparison of Analytical Methodologies

| Technique | Information Provided | Strengths | Weaknesses |

| Single-Crystal X-ray Diffraction (SCXRD) | Unambiguous 3D molecular structure, bond lengths/angles, conformation, intermolecular interactions, absolute configuration. | The "gold standard" for definitive structural proof. Provides atomic-level detail of the solid state. | Requires a high-quality single crystal, which can be difficult or impossible to obtain. Not applicable to amorphous solids or oils. |

| ¹⁹F Nuclear Magnetic Resonance (NMR) | Information on the electronic environment of every fluorine atom. Can distinguish between different fluorinated groups and confirm the presence of the -CHF₂ moiety. | Extremely sensitive to the local chemical environment. A primary tool for confirming the synthesis and purity of fluorinated compounds. | Provides only connectivity and environmental information, not 3D structure or packing. |

| ¹H & ¹³C NMR Spectroscopy | Provides the carbon-hydrogen framework of the molecule, confirming the overall structure. | Routine and powerful for confirming molecular identity and purity. | Does not provide 3D structural information or details on solid-state packing. |

| Mass Spectrometry (MS) | Provides the precise molecular weight and fragmentation pattern of the molecule. | High sensitivity; confirms molecular formula. Can be coupled to chromatography (LC-MS) for purity analysis. | Does not provide structural or stereochemical information. |

| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule (e.g., C=O stretch of the carboxylic acid, C-F stretches). | Quick and easy method to confirm the presence of key functional groups. | Provides limited structural information beyond functional group identification. |

Conclusion

The crystallographic analysis of α-difluoromethyl carboxylic acid salts is a nuanced field that requires both mastery of experimental technique and a deep understanding of the subtle intermolecular forces at play. The unique ability of the difluoromethyl group to act as a hydrogen bond donor, in concert with the powerful ionic interactions of the salt, creates a complex energetic landscape that governs crystal formation. While securing high-quality single crystals remains the principal challenge, a systematic approach using techniques like vapor diffusion, coupled with an appreciation for the causal role of the -CHF₂ group, provides a robust pathway to success. The definitive structural insights gained from SCXRD are indispensable, providing the atomic-level blueprint required for the rational design and development of next-generation therapeutics.

References

-

D. H. O’Hagan, "Understanding organofluorine chemistry. An introduction to the C–F bond," Chemical Society Reviews, vol. 37, no. 2, pp. 308-319, 2008. [Online]. Available: [Link]

-

Y. Zafrani, D. Y. Lerman, and F. B. Amir, "CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties," RSC Medicinal Chemistry, vol. 8, no. 10, pp. 1293-1307, 2017. [Online]. Available: [Link]

-

J. C. M. Rull-Barull et al., "CF2H, a Hydrogen Bond Donor," Journal of the American Chemical Society, vol. 139, no. 23, pp. 7936-7941, 2017. [Online]. Available: [Link]

-

S. Purser et al., "Fluorine in medicinal chemistry," Chemical Society Reviews, vol. 37, no. 2, pp. 320-330, 2008. [Online]. Available: [Link]

-

P. R. Dal-Cin, T. M. de Souza, and I. D. Jurberg, "The C–H···O hydrogen bond of the difluoromethyl group: a theoretical and crystallographic study," CrystEngComm, vol. 20, no. 43, pp. 6991-6998, 2018. [Online]. Available: [Link]

-

B. Spingler, S. Schnidrig, T. Todorova, and F. Wild, "Some thoughts about the single crystal growth of small molecules," CrystEngComm, vol. 14, no. 3, pp. 751-757, 2012. [Online]. Available: [Link]

-

A. Crochet, "Guide for crystallization," University of Fribourg, 2014. [Online]. Available: [Link]

-

S. Aitipamula et al., "Polymorphs, Salts, and Cocrystals: What's in a Name?," Crystal Growth & Design, vol. 12, no. 5, pp. 2147-2152, 2012. [Online]. Available: [Link]

-

D. Katayev, V. Matoušek, R. Koller, and A. Togni, "Electrophilic Trifluoromethylation of Ketene Silyl Acetals: A Direct Access to α-Trifluoromethyl Esters," Organic Letters, vol. 17, no. 23, pp. 5898-5901, 2015. [Online]. Available: [Link]

-

A. D. Virovets, "Chaperone molecules in crystal engineering," Crystallography Reviews, vol. 27, no. 3-4, pp. 195-241, 2021. [Online]. Available: [Link]

-

CCDC, "The Cambridge Structural Database," Cambridge Crystallographic Data Centre. [Online]. Available: [Link]

-

PubChem, "Difluoroacetic acid," National Center for Biotechnology Information. [Online]. Available: [Link]

-

PubChem, "2,2-Difluoropropionic acid," National Center for Biotechnology Information. [Online]. Available: [Link]

- M. J. Frisch et al., "Gaussian 16, Revision C.01," Gaussian, Inc., Wallingford CT, 2016.

-

A. L. Thompson and D. J. Watkins, "Growing single crystals for X-ray analysis: a practical guide," Tetrahedron: Asymmetry, vol. 20, no. 7, pp. 712-719, 2009. [Online]. Available: [Link]

-

N. Blagden, M. de Matas, P. T. Gavan, and P. York, "Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates," Advanced Drug Delivery Reviews, vol. 59, no. 7, pp. 617-630, 2007. [Online]. Available: [Link]

-

J. D. Dunitz, "The crystal structure of sodium difluoroacetate," Acta Crystallographica, vol. 10, no. 4, pp. 307-313, 1957. [Online]. Available: [Link]

-

M. A. Addicoat, T. S. A. Heugebaert, and C. V. Stevens, "A beginner's guide to getting crystals your crystallographer will treasure," CrystEngComm, vol. 16, no. 26, pp. 5749-5757, 2014. [Online]. Available: [Link]

-

K. M. Fromm, "Coordination polymer networks with O- and N-donors: what they are, why and how they are made," Coordination Chemistry Reviews, vol. 252, no. 8-9, pp. 856-885, 2008. [Online]. Available: [Link]

-

M. A. G. B. de la Fuente et al., "Crystal structure and cation-anion interactions of potassium (Difluoromethanesulfonyl) (trifluoromethanesulfonyl)imide," Frontiers in Chemistry, vol. 11, p. 1210452, 2023. [Online]. Available: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sodium Difluoroacetate-13C2 | C2HF2NaO2 | CID 169446482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Synthesis and characterization of trifluoromethylcarboxonium salts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. rigaku.com [rigaku.com]

- 7. Pharmaceutical Cocrystals: New Solid Phase Modification Approaches for the Formulation of APIs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Crystal structure and cation-anion interactions of potassium (Difluoromethanesulfonyl) (trifluorome thanesulfonyl)imide [frontiersin.org]

A Comparative Guide to the Infrared Spectroscopy of α-Difluoromethyl Carbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine atoms into organic molecules offers a powerful tool for modulating their physicochemical properties. The α-difluoromethyl carbonyl moiety, in particular, has garnered significant interest due to its unique electronic characteristics that can influence molecular conformation, reactivity, and metabolic stability. Infrared (IR) spectroscopy serves as a rapid and informative technique for the structural characterization of these compounds. This guide provides a comparative analysis of the key IR spectral features of α-difluoromethyl carbonyl compounds, supported by experimental data, to aid in their unambiguous identification.

The Inductive Effect of α-Fluorine Substitution on Carbonyl Stretching Frequencies

The most prominent feature in the IR spectrum of a carbonyl compound is the C=O stretching vibration, which typically appears as a strong, sharp band. The position of this band is highly sensitive to the electronic environment of the carbonyl group. Substitution of hydrogen atoms with highly electronegative fluorine atoms on the α-carbon leads to a significant shift in the C=O stretching frequency (νC=O).

This shift is primarily attributed to the strong electron-withdrawing inductive effect (-I effect) of the fluorine atoms. By pulling electron density away from the α-carbon, the fluorine atoms inductively shorten and strengthen the adjacent C-C bond. This, in turn, leads to a shortening and strengthening of the C=O double bond, resulting in an increase in its force constant and, consequently, a higher vibrational frequency.

The magnitude of this frequency shift is proportional to the number of fluorine atoms at the α-position. This trend allows for a clear distinction between non-fluorinated, monofluoromethyl, and difluoromethyl carbonyl compounds.

Comparative Analysis of C=O Stretching Frequencies

To illustrate this effect, the table below presents a comparison of the C=O stretching frequencies for a series of ketones and esters with varying degrees of α-fluorination.

| Compound | Structure | C=O Stretching Frequency (νC=O) cm⁻¹ |

| Ketones | ||

| Acetone | CH₃COCH₃ | ~1715[1][2][3] |

| Fluoroacetone | CH₂FCOCH₃ | Not explicitly found, but expected to be between 1715 and 1740 |

| 1,1-Difluoroacetone | CHF₂COCH₃ | Not explicitly found, but expected to be higher than fluoroacetone |

| 1,1,1-Trifluoroacetone | CF₃COCH₃ | ~1760[4] |

| 1-(Naphthalen-2-yl)-2,2-difluoroethan-1-one | C₁₀H₇COCHF₂ | 1714 |

| Esters | ||

| Ethyl acetate | CH₃COOCH₂CH₃ | ~1735-1750 |

| Ethyl difluoroacetate | CHF₂COOCH₂CH₃ | Spectrum available[5] |

Note: The exact frequency can vary slightly depending on the physical state of the sample (e.g., neat liquid, solution) and the solvent used.

Characteristic C-F Stretching Vibrations

In addition to the informative C=O stretching band, α-difluoromethyl carbonyl compounds exhibit characteristic C-F stretching vibrations. These bands typically appear in the fingerprint region of the IR spectrum, between 1350 cm⁻¹ and 1000 cm⁻¹.

The C-F stretching vibrations of a difluoromethyl group (CHF₂) are expected to give rise to two distinct bands: a symmetric and an asymmetric stretch. These bands are often strong to medium in intensity. For example, in the IR spectrum of 1,1,1-trifluoroacetone, strong bands corresponding to C-F stretching frequencies are observed in the region of 1250 cm⁻¹ to 1100 cm⁻¹.[4] For 1-(naphthalen-2-yl)-2,2-difluoroethan-1-one, a C-F related absorption is noted at 1141 cm⁻¹.[6]

The exact positions and intensities of the C-F stretching bands can be influenced by coupling with other vibrational modes in the molecule. However, their presence in the expected region, coupled with the characteristic high-frequency C=O stretch, provides strong evidence for the presence of an α-difluoromethyl carbonyl moiety.

Experimental Protocol: Acquiring an IR Spectrum using ATR-FTIR

Attenuated Total Reflectance (ATR) is a widely used sampling technique in Fourier-Transform Infrared (FTIR) spectroscopy that requires minimal sample preparation, making it ideal for the analysis of liquid α-difluoromethyl carbonyl compounds.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Allow the crystal to dry completely.

-

-

Background Spectrum Acquisition:

-

With the clean, dry ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

-

-

Sample Application:

-

Place a small drop of the liquid α-difluoromethyl carbonyl compound directly onto the center of the ATR crystal. Only a small amount is needed to cover the crystal surface.

-

-

Spectrum Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the key absorption bands, paying close attention to the C=O stretching region (typically >1720 cm⁻¹) and the C-F stretching region (1350-1000 cm⁻¹).

-

-

Cleaning:

-

After the analysis, clean the ATR crystal and press thoroughly with a suitable solvent to remove all traces of the sample.

-

Workflow Diagram

Caption: Workflow for ATR-FTIR Analysis of a Liquid Sample.

Conclusion

The infrared spectrum of an α-difluoromethyl carbonyl compound is distinguished by two key features:

-

A strong C=O stretching absorption at a significantly higher frequency (>1720 cm⁻¹) compared to its non-fluorinated and monofluorinated counterparts.

-

Strong to medium intensity C-F stretching bands in the 1350-1000 cm⁻¹ region.

By carefully analyzing these characteristic bands, researchers can confidently identify and characterize this important class of fluorinated molecules, facilitating their application in drug discovery and materials science. This guide provides a foundational understanding and practical protocol to aid in these endeavors.

References

- Interactions of 1, 1, 1 trifluoroacetone with proton donor solvents of the type RH [where R = HO, CHAS, CHaCH2CH2CH.~S, CHAO,. (CHz)2N, (C2Hs)~N] have been investigated using NMR and infra-red techniques. Evidente of the formation of addition products of the type. CFa.C (OH)R.CHa where OH group is hydrogen-bonded with the fluorine of the CF3 group has been obtained. (Source: Not a clickable URL)